molecular formula C24H34O4 B1665224 Algestone acetonide CAS No. 4968-09-6

Algestone acetonide

Cat. No.: B1665224
CAS No.: 4968-09-6
M. Wt: 386.5 g/mol
InChI Key: LSWBQIAZNGURQV-UHFFFAOYSA-N
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Description

Algestone acetonide, also known as algestone 16α,17α-acetonide or 16α,17α-isopropylidenedioxyprogesterone, is a synthetic progestin. It is a cyclic ketal derivative of algestone, specifically the 16α,17α-acetonide form. This compound was developed but never marketed .

Scientific Research Applications

Mechanism of Action

Target of Action

Algestone acetonide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin . The primary target of this compound is the progesterone receptor , which is the biological target of progestogens like progesterone .

Mode of Action

As a progestin, this compound acts as an agonist of the progesterone receptor . This means it binds to this receptor and activates it, mimicking the action of natural progesterone. This interaction results in changes in the transcription of certain genes within the cells, leading to alterations in protein synthesis. These changes at the cellular level result in the physiological effects of this compound.

Biochemical Pathways

It is also indicated in combination with an estrogen as an injectable contraceptive .

Pharmacokinetics

. This suggests that it has a long half-life and is slowly released into the body over time. The elimination half-life is approximately 24 days , and it is excreted preferentially in feces .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a progestin. By activating the progesterone receptor, it influences various reproductive processes. As a contraceptive, it works by preventing ovulation, altering the cervical mucus to make it harder for sperm to reach the egg, and changing the lining of the uterus to prevent implantation of a fertilized egg .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions . Additionally, individual patient factors such as age, body weight, metabolic rate, and overall health status can also influence the drug’s action and efficacy.

Safety and Hazards

The safety data sheets for Algestone acetonide indicate that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Relevant Papers The information provided above is based on the analysis of various papers and resources . For more detailed information, you may want to refer to these sources directly.

Biochemical Analysis

Biochemical Properties

As a progestin, it is expected to interact with progesterone receptors and other related biomolecules

Cellular Effects

As a progestin, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specific details about its effects on various types of cells and cellular processes are currently lacking in the literature.

Molecular Mechanism

As a progestin, it is likely to exert its effects at the molecular level through binding interactions with progesterone receptors This could potentially lead to changes in gene expression and enzyme activity

Preparation Methods

The preparation of algestone acetonide involves several steps:

Chemical Reactions Analysis

Algestone acetonide undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Algestone acetonide is similar to other progestins such as algestone acetophenide and 16α-hydroxyprogesterone. its unique feature is the cyclic ketal formation at the 16α,17α positions, which distinguishes it from other progestins .

Similar Compounds

This uniqueness in structure may influence its binding affinity and activity at progesterone receptors, although detailed comparative studies are limited.

Properties

IUPAC Name

8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-14(25)24-20(27-21(2,3)28-24)13-19-17-7-6-15-12-16(26)8-10-22(15,4)18(17)9-11-23(19,24)5/h12,17-20H,6-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWBQIAZNGURQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4968-09-6
Record name Alphasone acetonide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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